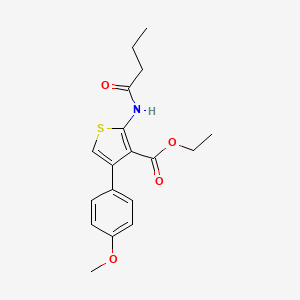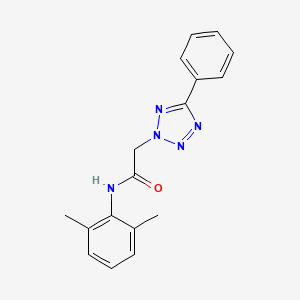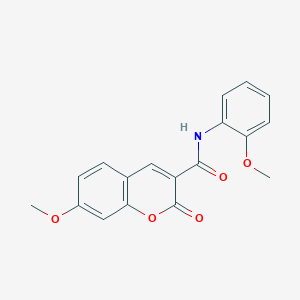![molecular formula C14H17N3O2S B5851989 isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 5528-06-3](/img/structure/B5851989.png)
isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate, commonly known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITC is a carbamate derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. In
Mecanismo De Acción
The mechanism of action of ITC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential molecules in microorganisms. ITC has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger, by targeting their cell wall synthesis. It has also been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus, by targeting their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
ITC has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in several cell lines, making it a safe candidate for in vitro experiments. However, ITC has several limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ITC. One potential direction is the development of new drugs based on ITC's antifungal, antibacterial, and antiviral properties. Another direction is the exploration of ITC's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of ITC and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, ITC is a promising compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have antifungal, antibacterial, and antiviral properties. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects that make it a promising candidate for the development of new drugs. While ITC has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential applications of ITC in scientific research.
Métodos De Síntesis
The synthesis of ITC involves the reaction of 4-methylphenyl isothiocyanate with isobutyl carbamate in the presence of a catalyst. The reaction yields ITC as a white crystalline solid with a melting point of 129-131°C. The purity of ITC can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ITC has been extensively used in scientific research due to its potential applications as a bioactive compound. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. ITC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2-methylpropyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-19-14(18)15-13-17-16-12(20-13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUUPLNOWKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970602 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
CAS RN |
5528-06-3 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)
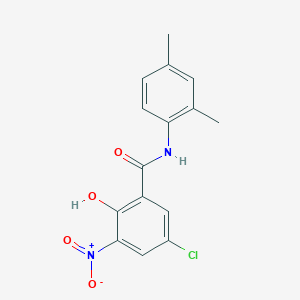
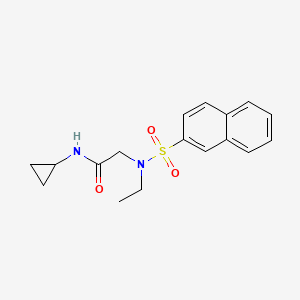
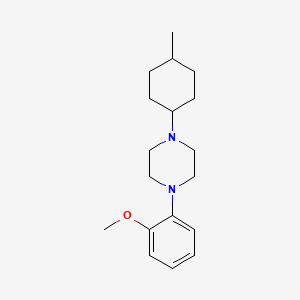
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)
